

Ombuoside: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ombuoside

Cat. No.: B10829546

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CAS Number: 20188-85-6

This technical guide provides an in-depth overview of **Ombuoside**, a flavonoid glycoside, for researchers, scientists, and drug development professionals. It covers its chemical properties, natural sources, and key biological activities, with a focus on experimental methodologies and associated signaling pathways.

Chemical Properties

Ombuoside, a derivative of the flavonol quercetin, is characterized by the following chemical and physical properties. While its boiling point has been reported, an experimentally determined melting point is not readily available in the current literature.[1]

Property	Value	Source
CAS Number	20188-85-6	--INVALID-LINK--
Molecular Formula	C ₂₉ H ₃₄ O ₁₆	PubChem
Molecular Weight	638.57 g/mol	PubChem
Boiling Point	946 °C at 760 mmHg	Guidechem
Melting Point	Data not available	-
Solubility	Soluble in Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.	ChemicalBook
Appearance	White crystalline solid or yellow powder	Guidechem, Pharmaffiliates

Natural Occurrences

Ombuocide is a naturally occurring flavonoid found in a variety of plant species. It has been notably isolated from:

- Gynostemma pentaphyllum: A perennial vine of the cucumber family, often used in traditional medicine.[\[2\]](#)[\[3\]](#)
- Stevia triflora: A species of flowering plant in the family Asteraceae.[\[4\]](#)

Biological Activities and Experimental Protocols

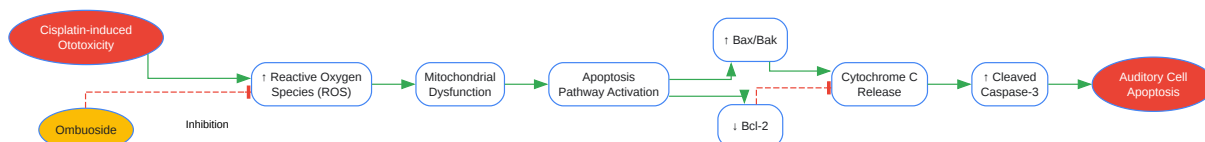
Ombuocide has demonstrated a range of biological activities, including neuroprotective, antimicrobial, and antioxidant effects. The following sections detail the experimental methodologies used to investigate these properties and the signaling pathways involved.

Neuroprotective Effects

Ombuocide has been shown to protect neuronal cells from various toxins, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

A key study demonstrated **Ombuoside**'s ability to protect auditory hair cells from damage induced by the chemotherapeutic agent cisplatin. The protective mechanism involves the mitigation of apoptosis and the reduction of reactive oxygen species (ROS).

Experimental Workflow:



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Caption: Cisplatin-induced apoptosis pathway and the inhibitory effect of **Ombuoside**.

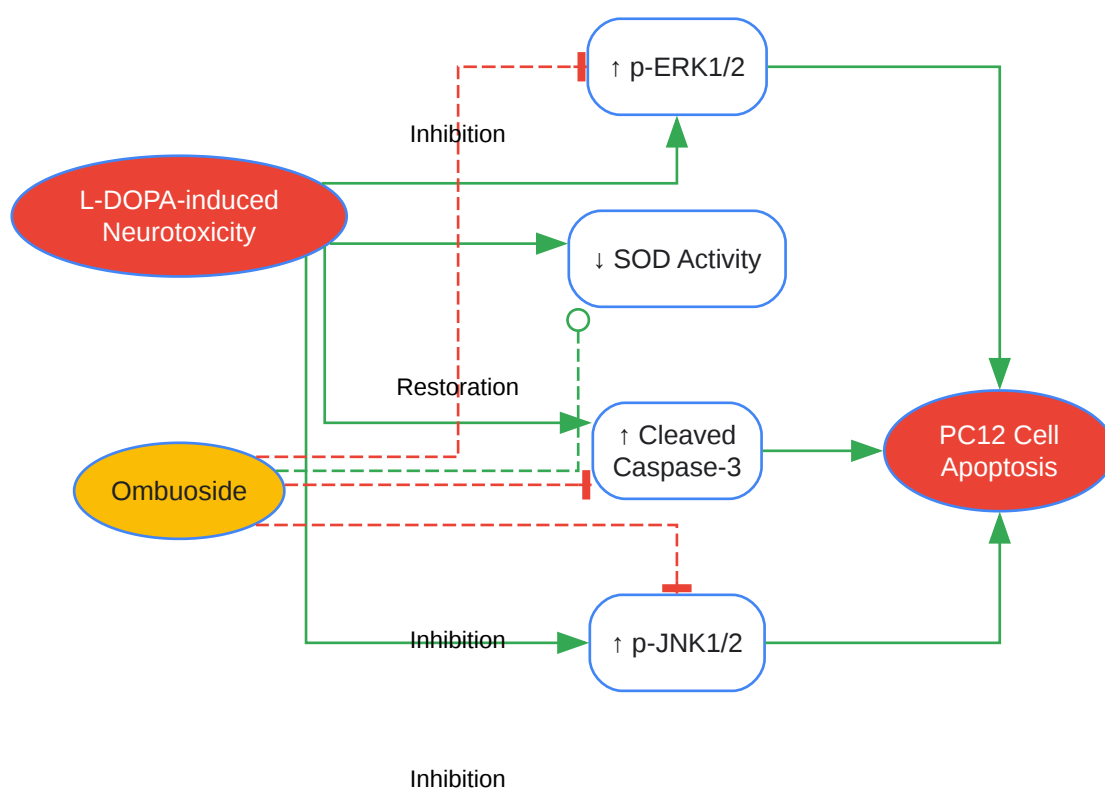
Experimental Protocol:

- Cell Culture: House Ear Institute-Organ of Corti 1 (HEI-OC1) cells were cultured under standard conditions.
- Treatment: Cells were pre-treated with varying concentrations of **Ombuoside** followed by co-treatment with cisplatin to induce ototoxicity.
- Cell Viability Assay: Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay to quantify the protective effect of **Ombuoside**.
- Apoptosis Analysis: Apoptosis was measured by flow cytometry after staining with Annexin V-FITC and propidium iodide (PI).
- Western Blotting: Protein expression levels of key apoptosis-related proteins (Bax, Bak, Bcl-2, cytochrome C, and cleaved-caspase-3) were determined by Western blotting to elucidate the signaling pathway.

- ROS Measurement: Intracellular ROS levels were quantified using a fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA).

Ombuoside has also been found to protect rat pheochromocytoma (PC12) cells from neurotoxicity induced by L-3,4-dihydroxyphenylalanine (L-DOPA), a treatment for Parkinson's disease. This protection is mediated through the inhibition of specific stress-activated protein kinase pathways.

Signaling Pathway:



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Caption: L-DOPA-induced neurotoxicity pathway and the protective effects of **Ombuoside**.

Experimental Protocol:

- Cell Culture: PC12 cells were maintained in appropriate culture medium.
- Treatment: Cells were treated with L-DOPA to induce neurotoxicity, with or without pre-treatment with various concentrations of **Ombuoside** (e.g., 1, 5, and 10 μM).^[2]

- **Cell Viability Assay:** An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to measure cell viability.
- **Western Blotting:** The phosphorylation status of extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK1/2), and the expression of cleaved caspase-3 were analyzed by Western blotting.
- **Superoxide Dismutase (SOD) Activity Assay:** The activity of the antioxidant enzyme SOD was measured to assess the effect of **Ombuoside** on oxidative stress.

Antimicrobial Activity

Ombuoside has been reported to exhibit moderate antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as the yeast *Candida albicans*.^[4]

Experimental Protocol (Agar Diffusion Method):

- **Microbial Strains:** Cultures of target microorganisms (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*) were prepared.
- **Preparation of Agar Plates:** A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for yeast) was poured into petri dishes.
- **Inoculation:** A standardized inoculum of the test microorganism was uniformly spread over the surface of the agar.
- **Application of **Ombuoside**:** Sterile paper discs impregnated with known concentrations of **Ombuoside** were placed on the agar surface.
- **Incubation:** The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for yeast).
- **Measurement of Inhibition Zones:** The diameter of the clear zone around each disc, where microbial growth was inhibited, was measured in millimeters. The size of the zone is indicative of the antimicrobial activity.

Antioxidant Activity

The antioxidant properties of **Ombuocide** have been evaluated using various in vitro assays, demonstrating its capacity to scavenge free radicals.

Experimental Protocol (DPPH Radical Scavenging Assay):

- **Preparation of DPPH Solution:** A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) was prepared to a specific concentration (e.g., 0.1 mM).
- **Reaction Mixture:** Different concentrations of **Ombuocide** were mixed with the DPPH solution.
- **Incubation:** The reaction mixtures were incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
- **Spectrophotometric Measurement:** The absorbance of the solutions was measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- **Calculation of Scavenging Activity:** The percentage of DPPH radical scavenging activity was calculated using the following formula: $\text{Scavenging Activity (\%)} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the reaction mixture with **Ombuocide**.
- **IC₅₀ Determination:** The IC₅₀ value (the concentration of **Ombuocide** required to scavenge 50% of the DPPH radicals) was determined from a plot of scavenging activity against **Ombuocide** concentration.

Conclusion

Ombuocide is a promising natural compound with multifaceted biological activities. The experimental protocols and signaling pathways detailed in this guide provide a foundation for further research into its therapeutic potential. Future studies should focus on in vivo efficacy, bioavailability, and detailed mechanistic investigations to fully elucidate its role in drug development.

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